What is DL-Histidine-d3 and its chemical structure
What is DL-Histidine-d3 and its chemical structure
An In-depth Technical Guide to DL-Histidine-d3 for Researchers and Drug Development Professionals
Introduction to DL-Histidine-d3
DL-Histidine-d3 is a stable isotope-labeled form of DL-histidine.[1][2] It is a racemic mixture, containing equal amounts of the D- and L-enantiomers of histidine in which three hydrogen atoms have been replaced by deuterium.[3] Specifically, the deuterium atoms are located at the alpha and beta positions of the amino acid side chain.[3] This isotopic labeling makes DL-Histidine-d3 an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications.[2]
The primary application of DL-Histidine-d3 is as an internal standard for the precise quantification of natural histidine in various biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] Its chemical properties are nearly identical to unlabeled histidine, allowing it to co-elute and ionize similarly, while its increased mass allows for its clear differentiation in a mass spectrometer.[2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of DL-Histidine-d3 for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical structure of DL-Histidine-d3 is identical to that of DL-histidine, with the exception of the substitution of three hydrogen atoms with deuterium at the α- and β-positions. The formal name for this compound is histidine-α,β,β-d3.[3]
Chemical Structure of DL-Histidine-d3:
Quantitative Data Summary
The key chemical and physical properties of DL-Histidine-d3 are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 344299-50-9 | [1][3][4] |
| Molecular Formula | C₆H₆D₃N₃O₂ | [1][3] |
| Molecular Weight | 158.17 g/mol | [1][4] |
| Synonyms | DL-Histidine-α,β,β-d3; 2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | [3][4][5] |
| Purity | ≥98% | [1][4] |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [3] |
| Appearance | Off-white to light brown solid | [2] |
| Solubility | Soluble in 1N HCl | [3] |
| Storage | Store at -20°C for short-term and -80°C for long-term | [2] |
Applications in Research and Drug Development
DL-Histidine-d3 serves as a critical tool in various research and development applications, primarily due to its utility as an internal standard.
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Quantitative Bioanalysis: The most common application of DL-Histidine-d3 is as an internal standard in LC-MS or GC-MS methods for the accurate quantification of histidine in biological matrices such as plasma, urine, and tissue homogenates.[2][3] This is crucial in metabolomics studies and in the clinical monitoring of diseases where histidine levels are altered.[6][7]
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Metabolic Tracer Studies: As a stable isotope-labeled compound, DL-Histidine-d3 can be used as a tracer to study the in vivo metabolism of histidine.[2] By tracking the incorporation and conversion of the labeled histidine, researchers can gain insights into metabolic pathways and fluxes.
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Pharmacokinetic Studies: In drug development, deuteration of drug candidates is a strategy to alter their metabolic profiles and improve pharmacokinetic properties.[2] While DL-Histidine-d3 is not a drug itself, its use in analytical methods supports the pharmacokinetic and pharmacodynamic studies of drugs that may interact with histidine metabolism.
Experimental Protocols
Quantification of Histidine in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the quantification of histidine in human plasma using DL-Histidine-d3 as an internal standard.
Objective: To determine the concentration of histidine in human plasma samples.
Materials:
-
Human plasma (K2-EDTA)
-
Histidine standard
-
DL-Histidine-d3 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plate
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of histidine in water.
-
Prepare a 1 mg/mL stock solution of DL-Histidine-d3 in water.
-
Serially dilute the histidine stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a 96-well plate, add 10 µL of the DL-Histidine-d3 internal standard working solution (e.g., 10 µg/mL).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 0-2% B over 0.5 min, 2-95% B over 3 min, hold at 95% B for 1 min, return to 2% B and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Ion Mode):
-
Monitor the following MRM (Multiple Reaction Monitoring) transitions:
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Histidine: Q1 156.1 -> Q3 110.1
-
DL-Histidine-d3: Q1 159.1 -> Q3 113.1
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-
Optimize ion source parameters (e.g., temperature, gas flows, spray voltage) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both histidine and DL-Histidine-d3.
-
Calculate the peak area ratio (Histidine / DL-Histidine-d3).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of histidine in the plasma samples by interpolating their peak area ratios from the calibration curve.
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Visualizations
Experimental Workflow for Histidine Quantification
The following diagram illustrates the logical flow of the experimental protocol for quantifying histidine in a biological sample using DL-Histidine-d3 as an internal standard.
Caption: Workflow for histidine quantification using an internal standard.
Simplified Histidine Biosynthesis Pathway
While DL-Histidine-d3 is a synthetic compound, understanding the biological context of histidine is crucial. The following diagram provides a simplified overview of the de novo biosynthesis pathway of L-histidine.
Caption: Simplified de novo biosynthesis pathway of L-histidine.
Conclusion
DL-Histidine-d3 is a high-purity, stable isotope-labeled compound that is indispensable for the accurate quantification of histidine in complex biological matrices. Its properties make it an ideal internal standard for mass spectrometry-based analytical methods. For researchers in metabolomics, clinical diagnostics, and drug development, DL-Histidine-d3 provides the reliability and precision required for robust and reproducible results. This guide has provided the core technical information, a detailed experimental protocol, and illustrative workflows to facilitate its effective use in the laboratory.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. achemtek.com [achemtek.com]
- 5. DL-Histidine D3 [artis-isotopes.com]
- 6. Ï-methyl-L-Histidine (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2949-0.25 [isotope.com]
- 7. L-Histidine·HCl·HâO (Dâ , 98%; ¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
